molecular formula C16H14N2O2 B412062 N-(4-Nitrocinnamylidene)-o-toluidine

N-(4-Nitrocinnamylidene)-o-toluidine

Cat. No.: B412062
M. Wt: 266.29g/mol
InChI Key: VNVKHBXBYCACOA-VYHDKECDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Nitrocinnamylidene)-o-toluidine is a Schiff base derived from the condensation of o-toluidine (2-methylaniline) and 4-nitrocinnamaldehyde. Its molecular structure features a cinnamylidene group (a propenylbenzene backbone) substituted with a nitro (-NO₂) group at the para position, conjugated to the o-toluidine moiety via an imine (-C=N-) linkage. This compound is characterized by its extended π-conjugation system, which enhances electronic properties such as charge transport and optical absorption. Potential applications include organic semiconductors, dyes, and intermediates in pharmaceutical synthesis, leveraging its electron-withdrawing nitro group and planar structure for tailored reactivity and functionality .

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29g/mol

IUPAC Name

(E)-N-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-imine

InChI

InChI=1S/C16H14N2O2/c1-13-5-2-3-7-16(13)17-12-4-6-14-8-10-15(11-9-14)18(19)20/h2-12H,1H3/b6-4+,17-12?

InChI Key

VNVKHBXBYCACOA-VYHDKECDSA-N

SMILES

CC1=CC=CC=C1N=CC=CC2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

CC1=CC=CC=C1N=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1N=CC=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Electronic Properties : The nitro group in this compound enhances electron affinity compared to methyl or chloro substituents, making it suitable for charge-transfer applications. Chlorinated analogs may exhibit stronger intermolecular interactions due to halogen bonding .

Optical Behavior : Extended conjugation in the cinnamylidene derivative results in redshifted UV-Vis absorption compared to benzylidene analogs, relevant for dye and sensor design .

Toxicity: Nitro-substituted compounds pose higher genotoxic risks due to metabolic activation to reactive intermediates (e.g., hydroxylamines), as seen in o-toluidine derivatives .

Conductivity and Material Science

Studies on doped poly(o-toluidine) (POT) show that binary dopants (e.g., ZrOCl₂/AgI) enhance conductivity by 2–3 orders of magnitude via polaronic transitions . Analogously, the nitro group in this compound could facilitate charge delocalization in hybrid materials.

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